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Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

Cat. No.: B2512732 Get Quote

An In-depth Technical Guide to 2-Bromoquinolin-8-ol

Abstract
This technical guide provides a comprehensive overview of 2-Bromoquinolin-8-ol, a
heterocyclic compound of significant interest to researchers in organic synthesis, medicinal

chemistry, and materials science. This document details its core physicochemical properties,

spectroscopic signature for unambiguous identification, plausible synthetic strategies, and key

applications derived from its unique bifunctional architecture. We will explore the causality

behind its reactivity, focusing on its utility as both a versatile cross-coupling partner and a

potent metal-chelating agent. All protocols and claims are grounded in established chemical

principles and supported by authoritative references to ensure scientific integrity.

Core Compound Identification and Physicochemical
Properties
2-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a privileged

scaffold in numerous fields. The introduction of a bromine atom at the 2-position of the

quinoline ring system imparts specific reactivity, making it a valuable building block for the

synthesis of more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of 2-Bromoquinolin-8-ol.
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Table 1: Physicochemical Properties of 2-Bromoquinolin-8-ol

Property Value Source

CAS Number 139399-61-4 [1]

Molecular Formula C₉H₆BrNO [1][2][3]

Molecular Weight 224.05 g/mol [1][2][3]

Monoisotopic Mass 222.96328 Da [1]

IUPAC Name 2-bromoquinolin-8-ol [1]

Computed XLogP3 2.9 [1]

Appearance
Data not specified; likely a

solid at room temperature.

Spectroscopic Characterization for Structural
Elucidation
Unambiguous identification of 2-Bromoquinolin-8-ol is achieved through a combination of

spectroscopic techniques. While a consolidated public spectrum is not available, the expected

data can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic

protons. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring

(positions 3, 4) will appear as doublets or multiplets, with coupling constants indicating their

ortho, meta, or para relationships. The phenolic proton (-OH) at position 8 may appear as a

broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon spectrum should display nine distinct signals corresponding to each

carbon atom in the quinoline ring. The carbon attached to the bromine (C2) will be
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significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl

group (C8) will also show a characteristic downfield shift.

Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.

Rationale: The most telling feature for a monobrominated compound is the isotopic pattern of

the molecular ion peak (M⁺•). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal

natural abundance (50.7% and 49.3%, respectively).

Expected Spectrum: The mass spectrum will exhibit two prominent peaks for the molecular

ion: one for [C₉H₆⁷⁹BrNO]⁺• and another, two mass units higher, for [C₉H₆⁸¹BrNO]⁺•. These

M and M+2 peaks will have an intensity ratio of approximately 1:1, providing definitive

evidence for the presence of a single bromine atom.[4] A common fragmentation pathway

would involve the loss of the bromine atom, resulting in a significant [M-Br]⁺ fragment.[4]

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups.

Expected Absorptions:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to

the hydroxyl group.

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region,

characteristic of the quinoline aromatic system.

C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹,

indicating the presence of a carbon-bromine bond.

Generalized Protocol for Spectroscopic Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For MS, prepare a dilute solution in a volatile
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solvent like methanol or acetonitrile. For IR, the sample can be analyzed as a solid (e.g.,

using an ATR accessory).

Data Acquisition:

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Obtain a mass spectrum using an instrument with a suitable ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Record the IR spectrum using an FTIR spectrometer.

Data Analysis: Compare the acquired spectra with the predicted patterns described above to

confirm the structure and assess the purity of 2-Bromoquinolin-8-ol.

Synthesis and Reactivity
The synthesis of 2-Bromoquinolin-8-ol is non-trivial. Direct electrophilic bromination of 8-

hydroxyquinoline typically yields substitution at the 5- and 7-positions due to the directing

effects of the hydroxyl group.[5][6] Therefore, a multi-step, targeted approach is necessary. A

plausible synthetic strategy would involve constructing the quinoline ring with the bromine atom

already in place.

Proposed Synthetic Workflow: Gould-Jacobs Reaction
This classic quinoline synthesis provides a logical route starting from a pre-brominated aniline

precursor.

2-Bromo-6-aminophenol

Intermediate Adduct

Condensation

Diethyl (ethoxymethylene)malonate

Cyclization (High Temp.)Thermal Hydrolysis & DecarboxylationNaOH / H₃O⁺ 2-Bromoquinolin-8-ol

Click to download full resolution via product page

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2512732?utm_src=pdf-body
https://www.benchchem.com/product/b2512732?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/7-bromoquinolin-8-ol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.benchchem.com/product/b2512732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2512732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology Explained:

Condensation: 2-Bromo-6-aminophenol is reacted with diethyl (ethoxymethylene)malonate.

The amino group acts as a nucleophile, displacing the ethoxy group to form an intermediate

adduct.

Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-

boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the

aromatic ring, forming the heterocyclic portion of the quinoline.

Saponification and Decarboxylation: The resulting ester is hydrolyzed with a base (e.g.,

NaOH), followed by acidification and heating, which promotes decarboxylation to yield the

final 2-Bromoquinolin-8-ol product.

Core Reactivity
The utility of 2-Bromoquinolin-8-ol stems from its two distinct reactive sites:

The C2-Bromine Bond: The bromine atom is an excellent leaving group, making this position

susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille,

Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-

carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 2-

substituted 8-hydroxyquinoline derivatives.

The 8-Hydroxyquinoline Moiety: The nitrogen atom at position 1 and the hydroxyl group at

position 8 form a powerful bidentate chelation site.[7] This "pincer" can coordinate with a vast

array of metal ions to form stable, often colorful and fluorescent, metal complexes.[7]

Applications in Research and Drug Development
The dual-functionality of 2-Bromoquinolin-8-ol makes it a highly valuable intermediate for

creating novel molecules with tailored properties.
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Caption: Key reactivity pathways and application areas.

Medicinal Chemistry: The 8-hydroxyquinoline scaffold is known for its antimicrobial,

anticancer, and neuroprotective properties, often linked to its ability to modulate metal ion

homeostasis.[7] By using 2-Bromoquinolin-8-ol as a starting material, researchers can

perform cross-coupling reactions to attach various pharmacophores at the 2-position,

systematically exploring the structure-activity relationship (SAR) to develop potent and

selective therapeutic agents.

Materials Science: The metal complexes of 8-hydroxyquinoline derivatives are often highly

fluorescent and have been extensively studied for use in Organic Light-Emitting Diodes

(OLEDs). 2-Bromoquinolin-8-ol serves as a precursor to synthesize novel ligands, where

the substituent at the 2-position can be used to tune the electronic properties, and thus the

emission color and efficiency, of the final metal complex.

Catalysis: The chelating nature of the molecule allows it to act as a ligand for transition

metals, forming complexes that can be explored as catalysts in various organic

transformations.
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Safety and Handling
As a laboratory chemical, 2-Bromoquinolin-8-ol must be handled with appropriate

precautions.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source

Acute Toxicity, Oral H302 Harmful if swallowed [1]

Skin

Corrosion/Irritation
H315 Causes skin irritation [1]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[1]

STOT - Single

Exposure
H335

May cause respiratory

irritation
[1]

Handling: This compound should only be handled in a well-ventilated area, preferably within

a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including

safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust and

prevent contact with skin and eyes.[9][10]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[8]

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations.[9]

Conclusion
2-Bromoquinolin-8-ol is a strategically important chemical building block. While its direct

synthesis requires a targeted approach, its value is clearly established by its bifunctional

nature. The C-Br bond serves as a handle for molecular elaboration via cross-coupling

chemistry, while the 8-hydroxyquinoline core provides a robust metal-binding domain. This

combination offers researchers in drug discovery and materials science a powerful platform for
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the rational design and synthesis of novel, high-value functional molecules. Proper

spectroscopic characterization, particularly mass spectrometry to confirm the bromine isotope

pattern, is essential for verifying its identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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